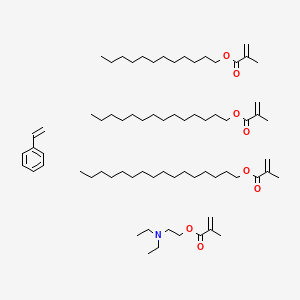
2-(Diethylamino)ethyl 2-methylprop-2-enoate;dodecyl 2-methylprop-2-enoate;hexadecyl 2-methylprop-2-enoate;styrene;tetradecyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(Diethylamino)ethyl methacrylate lauryl methacrylate styrene cetyl methacrylate myristyl methacrylate polymer” is a complex polymer composed of multiple methacrylate monomers and styrene. This polymer is known for its unique properties, including pH sensitivity, temperature responsiveness, and hydrophobicity, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer typically involves free radical polymerization, where the monomers 2-(Diethylamino)ethyl methacrylate, lauryl methacrylate, styrene, cetyl methacrylate, and myristyl methacrylate are polymerized in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in a suitable solvent, such as toluene or dimethylformamide (DMF), under controlled temperature conditions (usually between 60-80°C) to ensure efficient polymerization .
Industrial Production Methods
In an industrial setting, the polymerization process is scaled up using continuous or batch reactors. The monomers and initiators are fed into the reactor, and the polymerization is carried out under controlled conditions to achieve the desired molecular weight and polymer properties. The resulting polymer is then purified and processed into various forms, such as films, coatings, or nanoparticles, depending on the intended application .
化学反应分析
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, particularly at the diethylaminoethyl and methacrylate groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups of the methacrylate units, resulting in the formation of reduced products.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups, modifying its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced methacrylate units, and substituted polymers with modified functional groups, enhancing the polymer’s properties for specific applications .
科学研究应用
The polymer has a wide range of scientific research applications, including:
Chemistry: Used as a pH-sensitive and temperature-responsive polymer in various chemical processes and reactions.
Biology: Employed in the development of drug delivery systems, where its pH sensitivity allows for targeted drug release in specific biological environments.
Medicine: Utilized in the formulation of biomedical devices and implants, benefiting from its biocompatibility and responsive properties.
Industry: Applied in the production of coatings, adhesives, and films, where its hydrophobicity and mechanical strength are advantageous
作用机制
The polymer exerts its effects through its pH-sensitive and temperature-responsive properties. The diethylaminoethyl groups in the polymer chain can ionize under different pH conditions, leading to changes in the polymer’s conformation and solubility. This ionization affects the polymer’s interactions with other molecules and surfaces, enabling its use in targeted drug delivery and responsive coatings.
相似化合物的比较
Similar Compounds
Poly(2-(dimethylamino)ethyl methacrylate): A similar pH-sensitive polymer with slightly different properties due to the presence of dimethylaminoethyl groups instead of diethylaminoethyl groups.
Poly(2-(diisopropylamino)ethyl methacrylate): Another pH-sensitive polymer with diisopropylaminoethyl groups, offering different responsiveness and solubility characteristics.
Poly(N-isopropylacrylamide): A temperature-sensitive polymer used in similar applications but with different temperature responsiveness.
Uniqueness
The uniqueness of the polymer lies in its combination of multiple methacrylate monomers and styrene, providing a balance of pH sensitivity, temperature responsiveness, and hydrophobicity. This combination makes it versatile for various applications, from drug delivery to industrial coatings.
属性
CAS 编号 |
64399-38-8 |
|---|---|
分子式 |
C72H129NO8 |
分子量 |
1136.8 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 2-methylprop-2-enoate;dodecyl 2-methylprop-2-enoate;hexadecyl 2-methylprop-2-enoate;styrene;tetradecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H38O2.C18H34O2.C16H30O2.C10H19NO2.C8H8/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)19(2)3;1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)17(2)3;1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-5-11(6-2)7-8-13-10(12)9(3)4;1-2-8-6-4-3-5-7-8/h2,4-18H2,1,3H3;2,4-16H2,1,3H3;2,4-14H2,1,3H3;3,5-8H2,1-2,4H3;2-7H,1H2 |
InChI 键 |
DARROGAYIYYEAJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCOC(=O)C(=C)C.CCN(CC)CCOC(=O)C(=C)C.C=CC1=CC=CC=C1 |
相关CAS编号 |
64399-38-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















